![molecular formula C18H23NO3 B025292 Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate CAS No. 101782-20-1](/img/structure/B25292.png)
Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-component condensations and ring-closing metathesis strategies. For instance, compounds with similar structures have been synthesized through three-component condensation reactions involving ethyl acetoacetate and malononitrile in the presence of trichloroacetic acid, proving their structural integrity via X-ray analysis (Kurbanova et al., 2019). Another method includes diastereoselective synthesis using L-serine, showcasing the versatility in synthesizing cyclohexene skeletons (Cong & Yao, 2006).
Molecular Structure Analysis
Molecular structure determination is often achieved through techniques such as X-ray diffraction. Crystal and molecular structure studies have confirmed the detailed arrangements of atoms within similar molecules, providing insights into their stereochemistry and conformation (Kaur et al., 2012).
Chemical Reactions and Properties
Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including cyclizations and condensations, to form complex heterocyclic systems. The tandem reactions involving acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates result in the synthesis of diversified pyrimido[1,2-a]indoles, highlighting the compound's reactivity and utility in constructing heterocyclic frameworks (Gupta et al., 2011).
Physical Properties Analysis
While specific studies directly addressing the physical properties of this compound were not found, the physical properties of chemical compounds in this category generally include solubility in various solvents, melting points, and boiling points. These properties are essential for practical applications and handling of the compound.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity with other chemical groups, and stability under different conditions, are crucial for understanding how this compound behaves in chemical reactions and within potential applications. Studies like the carbomethylation of arylacrylamides leading to indolin-2-one derivatives showcase the compound's versatility and reactivity (Dai et al., 2014).
Scientific Research Applications
Inhibition of Human 5-Lipoxygenase : A study by Peduto et al. (2014) discusses Ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate (19), a derivative of Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, as a potent inhibitor of human 5-lipoxygenase. This inhibition is significant in cell-free assays and could suppress product synthesis in polymorphonuclear leukocytes (Peduto et al., 2014).
Potential Antiviral Activity : A compound structurally similar to this compound, namely Ethyl 5-hydroxy-1-methyl-2-(trans-2-phenylcyclopropyl)-1H-indole-3-carboxylate, has been identified as a conformationally restricted analog of umifenovir with potential antiviral activity (Я. Бальзарини et al., 2014).
Photochemical Synthesis of 2,3-Homoindoles : The irradiation of ethyl 2-cyano-4-methyl-1,2-di-hydroquinoline-1-carboxylates in ethanol leads to the stereospecific synthesis of 2,3-homoindoles, which are useful intermediates for indole derivatives. This process indicates the potential for creating novel indole-based compounds (Ikeda et al., 1974).
Synthesis of 5-Substituted Indole Derivatives : Research by Pete et al. (2003) presents a novel synthetic method for preparing 5-formyl-1H-indole-2-carboxylates, using the CH2SO3H functionality as a masking formyl group. This method offers potential applications in organic synthesis and drug discovery (Pete et al., 2003).
Anti-Hepatitis B Virus Activity : Ethyl 5-hydroxy-1H-indole-3-carboxylate 7g has been shown to exhibit significant anti-hepatitis B virus activity, more potent than the positive control lamivudine (Zhao et al., 2006).
Large-Scale Manufacturing Feasibility : A study by Huang et al. (2010) indicates the feasibility of large-scale manufacturing of 5-hydroxy-2-methyl-1H-indole, which implies the potential for producing similar products including this compound derivatives (Huang et al., 2010).
Future Directions
The future directions of research on “Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate” and similar compounds could involve further exploration of their biological activities and potential applications. For instance, indole derivatives have been reported to have diverse pharmacological activities and could be further investigated for their potential as therapeutic agents .
Mechanism of Action
Target of Action
The primary target of Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is 5-lipoxygenase (5-LO) . 5-LO is an enzyme that plays a crucial role in the biosynthesis of leukotrienes, which are lipid mediators involved in inflammatory and allergic reactions .
Mode of Action
This compound acts as an inhibitor of 5-LO . By binding to the active site of the enzyme, it prevents the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation and allergic responses .
Biochemical Pathways
The compound affects the leukotriene biosynthesis pathway . By inhibiting 5-LO, it prevents the formation of leukotrienes from arachidonic acid . This results in a decrease in the levels of these pro-inflammatory mediators, leading to reduced inflammation and allergic reactions .
Pharmacokinetics
Like other indole derivatives, it is expected to have good bioavailability and to be metabolized by the liver
Result of Action
The inhibition of 5-LO by this compound leads to a reduction in the production of leukotrienes . This results in decreased inflammation and allergic reactions, as leukotrienes are potent mediators of these processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which may influence its binding to 5-LO . Additionally, the presence of other substances that bind to 5-LO could potentially affect the compound’s efficacy
properties
IUPAC Name |
ethyl 1-cyclohexyl-5-hydroxy-2-methylindole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-22-18(21)17-12(2)19(13-7-5-4-6-8-13)16-10-9-14(20)11-15(16)17/h9-11,13,20H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEMQLWMAUFGHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3CCCCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347875 | |
Record name | Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
101782-20-1 | |
Record name | Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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